propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H15NO2S It is a derivative of cyclopenta[b]thiophene, which is a bicyclic structure containing a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the cyclo-condensation of cyclopentanone with malononitrile and elemental sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures . The general reaction scheme is as follows:
- Cyclopentanone reacts with malononitrile and sulfur in methanol.
- Morpholine is added dropwise to the reaction mixture.
- The mixture is heated to 45°C and stirred for several hours.
- The product is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) can be employed to enhance the reaction efficiency and yield . This method is advantageous due to its solvent-free nature and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific propyl group at the carboxylate position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIEOWOBJPEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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